molecular formula C12H9ClN2O3S B12478015 N-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-methoxy-5-nitroaniline

N-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-methoxy-5-nitroaniline

Cat. No.: B12478015
M. Wt: 296.73 g/mol
InChI Key: LWGFATBQGJCCAL-UHFFFAOYSA-N
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Description

N-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-methoxy-5-nitroaniline is a chemical compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine with a carbonyl compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-methoxy-5-nitroaniline typically involves the condensation reaction between 5-chlorothiophene-2-carbaldehyde and 2-methoxy-5-nitroaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-methoxy-5-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The Schiff base can be reduced to the corresponding amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to an amine group.

    Reduction: Formation of the corresponding amine from the Schiff base.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-methoxy-5-nitroaniline involves its interaction with various molecular targets. The Schiff base can coordinate with metal ions, forming complexes that can interact with biological macromolecules such as DNA and proteins. These interactions can lead to changes in the biological activity of the target molecules, resulting in antibacterial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-methoxy-5-nitroaniline is unique due to the presence of the chlorothiophene ring, which imparts distinct electronic properties

Properties

Molecular Formula

C12H9ClN2O3S

Molecular Weight

296.73 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)-N-(2-methoxy-5-nitrophenyl)methanimine

InChI

InChI=1S/C12H9ClN2O3S/c1-18-11-4-2-8(15(16)17)6-10(11)14-7-9-3-5-12(13)19-9/h2-7H,1H3

InChI Key

LWGFATBQGJCCAL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(S2)Cl

Origin of Product

United States

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